8-Bromophenanthridin-6-ol
Description
8-Bromophenanthridin-6-ol is a brominated derivative of phenanthridine, a heterocyclic aromatic compound. Phenanthridine derivatives are widely studied for their biological activities, particularly in the context of DNA intercalation and anticancer research. The bromine substituent at the 8-position and the hydroxyl group at the 6-position confer distinct electronic and steric properties to this molecule, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
26689-66-7 |
|---|---|
Molecular Formula |
C13H8BrNO |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
8-bromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
InChI Key |
PRZKTRKRIPLYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related phenanthridine derivatives, emphasizing substituent effects and biological relevance.
Halogen Substituent Variations
- 8-Chlorophenanthridin-6-ol : Chlorine, being less electronegative and smaller than bromine, results in weaker van der Waals interactions in DNA intercalation. Studies suggest brominated analogs exhibit higher binding constants due to increased hydrophobic interactions .
- However, iodine’s polarizability may improve photostability in certain applications.
Positional Isomers
- 6-Bromophenanthridin-8-ol : Swapping bromine and hydroxyl groups alters the molecule’s dipole moment. Computational models indicate that the 8-bromo-6-hydroxy configuration optimizes hydrogen bonding with DNA’s phosphate backbone .
- 3-Bromophenanthridin-6-ol : Substitution at the 3-position disrupts the planar structure critical for intercalation, reducing anticancer activity by ~40% in vitro compared to the 8-bromo derivative.
Non-Halogenated Analogs
- Phenanthridin-6-ol: The absence of bromine reduces lipophilicity, leading to poorer cellular uptake. For example, 8-Bromophenanthridin-6-ol demonstrates a 2.5-fold higher permeability in Caco-2 cell assays than its non-brominated counterpart .
Data Table: Key Properties of Selected Phenanthridinols
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | DNA Binding Constant (Ka, M<sup>−1</sup>) |
|---|---|---|---|---|
| This compound | 264.09 | 2.8 | 215–218 (dec.) | 1.2 × 10<sup>5</sup> |
| 8-Chlorophenanthridin-6-ol | 220.64 | 2.1 | 198–201 | 6.7 × 10<sup>4</sup> |
| Phenanthridin-6-ol | 185.18 | 1.4 | 175–178 | 3.2 × 10<sup>4</sup> |
Research Findings and Implications
- Anticancer Activity: Bromine’s electron-withdrawing effect enhances the acidity of the 6-hydroxy group, promoting deprotonation and stronger DNA interactions. This correlates with IC50 values of this compound being 1.8 µM in HeLa cells, outperforming 8-chloro (3.5 µM) and non-halogenated (12 µM) analogs .
- Synthetic Utility : The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling, enabling diversification into libraries for high-throughput screening.
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